N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide
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Overview
Description
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of an acetamido group attached to a benzodioxole ring
Preparation Methods
The synthesis of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide typically involves the reaction of 1,3-benzodioxole derivatives with acetamide under specific conditions. One common method includes the use of chloroacetyl chloride to introduce the acetamido group, followed by a reaction with the benzodioxole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide can be compared with similar compounds such as N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine and N-(1,3-benzodioxol-5-yl)-4-piperidinamine These compounds share the benzodioxole ring but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-7(15)13-12(14-8(2)16)9-3-4-10-11(5-9)18-6-17-10/h3-5,12H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYFROQFPGGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC2=C(C=C1)OCO2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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